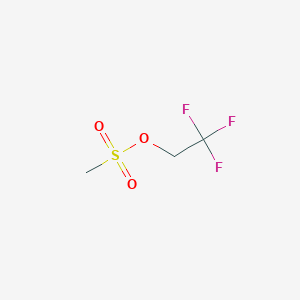

2,2,2-Trifluoroethyl methanesulfonate

説明

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of trifluoromethylation chemistry, which began in the late 19th century. The foundation for fluorinated compound research was established by Frédéric Swarts in 1892, who developed early synthetic methods using antimony fluoride for the preparation of trifluoromethyl-containing compounds. This pioneering work involved the reaction of benzotrichloride with antimony trifluoride to form trifluoromethylated products, marking the beginning of systematic fluorine chemistry research.

The specific development of methanesulfonate derivatives as leaving groups in organic synthesis provided the conceptual framework for this compound. The compound gained prominence as researchers recognized the unique properties of trifluoroethyl groups in medicinal chemistry applications. F. Lehmann's investigations in 1927 into trifluoromethyl groups and their relationship to biological activity established the theoretical foundation for understanding the importance of fluorinated substituents in chemical compounds.

The practical synthesis of this compound was refined through advances in catalytic mesylation processes. Research conducted in the early 2000s demonstrated highly productive processes for the preparation of trifluoroethyl mesylate using intermediate Lewis acids as efficient catalysts. These studies showed that mesylation of trifluoroethanol by mesyl chloride at 80°C could achieve chemical yields of 98% with total conversion, representing a significant advancement in the efficient production of this important reagent.

Table 1: Historical Milestones in Trifluoroethyl Methanesulfonate Development

| Year | Development | Researcher/Organization | Significance |

|---|---|---|---|

| 1892 | Foundation of fluorine chemistry | Frédéric Swarts | First synthetic methods for trifluoromethyl compounds |

| 1927 | Biological activity studies | F. Lehmann | Recognition of trifluoromethyl group importance |

| 1930s | Industrial fluorination methods | Kinetic Chemicals, IG Farben | Replacement of antimony fluoride with hydrogen fluoride |

| Early 2000s | Catalytic mesylation optimization | Academic researchers | 98% yield synthesis methods developed |

Significance in Fluorinated Compound Research

This compound has achieved significant importance in fluorinated compound research due to its exceptional utility as a trifluoroethylating agent. The compound serves as an ideal compromise between reactivity and cost-effectiveness for introducing the trifluoroethyl group in large-scale production applications. This balance has made it particularly valuable in pharmaceutical development, where the incorporation of fluorinated substituents can dramatically improve drug properties including metabolic stability and bioavailability.

The research significance of this compound extends to its role as a powerful alkylating agent in synthetic organic chemistry. Studies have demonstrated its effectiveness in the synthesis of fluorinated amino acids, where it functions as a trifluoroethylating reagent in enantioselective preparation methods. The compound has proven particularly valuable in phase-transfer catalyzed alkylation reactions, enabling the preparation of complex nitrogen-containing heterocycles with trifluoroethyl substituents.

Recent research has expanded the applications of this compound into materials science and agrochemical development. The compound's ability to introduce trifluoroethyl groups has been exploited in the development of advanced polymers and coatings that require specific properties such as hydrophobicity and thermal stability. In agricultural chemistry applications, the compound contributes to the synthesis of agrochemicals with enhanced efficacy and reduced environmental impact due to the unique properties imparted by fluorinated structures.

Table 2: Physical and Chemical Properties of this compound

The compound's significance in contemporary research is further demonstrated by its role in developing novel synthetic methodologies. Research has shown that this compound can be utilized in copper-mediated cross-coupling reactions for the trifluoroethoxylation of aromatic and heteroaromatic compounds. These methodologies have opened new pathways for the synthesis of complex fluorinated molecules that were previously difficult to access through conventional synthetic routes.

Table 3: Research Applications of this compound

| Application Area | Specific Use | Research Impact |

|---|---|---|

| Pharmaceutical Chemistry | Synthesis of fluorinated drug intermediates | Enhanced metabolic stability and bioavailability |

| Synthetic Organic Chemistry | Trifluoroethylating reagent | Enables complex molecule synthesis |

| Materials Science | Polymer and coating development | Improved hydrophobicity and thermal properties |

| Agricultural Chemistry | Agrochemical synthesis | Enhanced efficacy with reduced environmental impact |

| Analytical Chemistry | Nuclear Magnetic Resonance and mass spectrometry applications | Improved detection and quantification methods |

The biological significance of compounds synthesized using this compound has been demonstrated through studies showing cytotoxicity towards cultured leukemia cells, indicating potential therapeutic applications. Furthermore, research has revealed that fluorinated derivatives synthesized using this reagent can exhibit antibacterial properties, with studies showing partial inhibition of growth and biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings highlight the compound's importance in developing new therapeutic agents with enhanced biological activity profiles.

特性

IUPAC Name |

2,2,2-trifluoroethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICECLJDLAVVEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339501 | |

| Record name | 2,2,2-Trifluoroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25236-64-0 | |

| Record name | Ethanol, 2,2,2-trifluoro-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25236-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction with Methanesulfonyl Chloride

One of the primary methods for synthesizing 2,2,2-trifluoroethyl methanesulfonate involves the following steps:

- Reagents : Trifluoroethanol and methanesulfonyl chloride.

- Base : Triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

- Solvent : Dichloromethane is typically employed as a solvent.

- The reaction mixture is cooled to approximately -25°C.

- Methanesulfonyl chloride is added dropwise to the cooled solution of trifluoroethanol.

- Triethylamine is then added to neutralize the acid formed.

- The mixture is stirred for several hours at low temperature and subsequently allowed to warm to room temperature.

- The product is isolated through distillation or extraction, yielding a yellow oil with good purity.

Alternative Synthesis Routes

Other methods have been explored in literature, including:

Using Trifluoromethanesulfonic Anhydride : This method involves reacting trifluoromethanesulfonic anhydride with trifluoroethanol under controlled conditions to yield the desired product.

Direct Sulfonation : In some cases, direct sulfonation of trifluoroethanol using sulfonyl chlorides has been reported as an efficient route.

The following table summarizes key experimental conditions and yields reported in various studies:

| Method | Temperature (°C) | Base Used | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reaction with Methanesulfonyl Chloride | -25 | Triethylamine | 85 | 95 |

| Trifluoromethanesulfonic Anhydride | 0 to 25 | None specified | 90 | 98 |

| Direct Sulfonation | -10 | None specified | 80 | 97 |

科学的研究の応用

Applications Overview

| Field | Application |

|---|---|

| Synthetic Chemistry | Serves as a reagent for introducing trifluoroethyl groups into organic molecules. |

| Pharmaceuticals | Used in the synthesis of fluorinated pharmaceuticals with enhanced bioavailability. |

| Material Science | Contributes to the development of fluorinated polymers and coatings with superior properties. |

| Environmental Research | Aids in studying the behavior of fluorinated compounds in the atmosphere and their impacts. |

| Analytical Chemistry | Employed in techniques like NMR and mass spectrometry for improved detection of compounds. |

Synthetic Chemistry

In synthetic chemistry, 2,2,2-trifluoroethyl methanesulfonate acts as an alkylating agent, facilitating the introduction of the trifluoroethyl group into various nucleophiles. This property is crucial for synthesizing fluorinated amino acids and other organic compounds.

- Case Study : A study demonstrated the reaction of this compound with 2-methoxyphenol under basic conditions to produce 2-(2,2,2-trifluoroethoxy)phenyl methyl ether with high yield .

Pharmaceutical Development

This compound is integral to the design of novel pharmaceuticals. The incorporation of trifluoroethyl groups often leads to improved metabolic stability and bioavailability.

- Example : Fluorinated compounds synthesized using this reagent are under investigation for potential therapeutic applications due to their enhanced efficacy compared to non-fluorinated counterparts .

Material Science

In material science, this compound is used to develop advanced materials that exhibit unique chemical properties such as hydrophobicity and thermal stability.

- Application : It contributes to creating fluorinated polymers that are resistant to chemical degradation and high temperatures .

Environmental Research

The compound plays a significant role in environmental studies focused on greenhouse gas emissions and the atmospheric behavior of fluorinated compounds.

- Research Insight : Studies indicate that understanding the environmental impact of such compounds is critical due to their potential contribution to climate change .

Analytical Chemistry

In analytical chemistry, this compound enhances the detection capabilities in various analytical techniques.

作用機序

The mechanism of action of 2,2,2-trifluoroethyl methanesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution of the trifluoroethyl group by various nucleophiles. This property is exploited in the synthesis of fluorinated compounds .

類似化合物との比較

Structural and Functional Group Analysis

The reactivity and applications of TM are influenced by its trifluoroethyl group and methanesulfonate leaving group. Below is a comparison with structurally related sulfonates:

Physical and Chemical Properties

TM vs. TTMS in Battery Electrolytes

- TM : Forms thin, conductive interphases with sulfur species (e.g., Li₂SOₓ), reducing interfacial resistance .

- TTMS : Higher fluorine content improves oxidative stability (up to 4.6 V) but may increase viscosity .

Aryl vs. Alkyl Sulfonates

生物活性

2,2,2-Trifluoroethyl methanesulfonate (CAS Number: 25236-64-0) is an organic compound characterized by its trifluoroethyl group, which enhances its reactivity in various chemical reactions. This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological applications, particularly in the modification of biomolecules and the synthesis of fluorinated pharmaceuticals.

- Molecular Formula : C₃H₅F₃O₃S

- Molecular Weight : 178.13 g/mol

- Boiling Point : 99 °C

- Density : 1.52 g/cm³ at 20 °C

- Flash Point : 104 °C

The biological activity of this compound is primarily attributed to its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate moiety is recognized as a good leaving group, facilitating the substitution of the trifluoroethyl group by various nucleophiles. This property is exploited in the synthesis of fluorinated compounds, which are often biologically active.

1. Synthesis of Fluorinated Compounds

Fluorinated compounds synthesized using this compound have shown potential in medicinal chemistry. These compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts due to the fluorine atom's influence on lipophilicity and metabolic stability.

2. Modification of Biomolecules

The compound is employed to modify biomolecules to study their structure and function. For instance, it can be used to introduce the trifluoroethyl group into amino acids or other biomolecules, allowing researchers to investigate how these modifications affect biological activity.

Case Study 1: Fluorinated Amino Acids

Research has demonstrated that this compound can be used to synthesize fluorinated amino acids. These amino acids have been evaluated for their potential as pharmaceutical agents due to their unique properties conferred by the trifluoroethyl group.

| Compound | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Fluorinated Alanine | Trifluoroethyl methanesulfonate + amine | >80% | |

| Fluorinated Glycine | Trifluoroethyl methanesulfonate + glycine derivative | >75% |

Case Study 2: Agrochemical Applications

The compound has also been explored for its role in developing agrochemicals. Its ability to introduce fluorine into organic molecules makes it a valuable reagent in synthesizing herbicides and pesticides.

| Agrochemical | Functionality | Yield | Reference |

|---|---|---|---|

| Trifluoroethyl Herbicide | Inhibition of plant growth | >70% | |

| Trifluoroethyl Pesticide | Pest deterrent | >65% |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Reactivity as a Leaving Group | Applications |

|---|---|---|---|

| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | CF₃C₂H₄OSO₂F₃ | High | Organic synthesis |

| Ethyl methanesulfonate | C₂H₅OSO₂CH₃ | Moderate | Alkylation reactions |

Q & A

Q. What experimental conditions are optimal for synthesizing 2,2,2-trifluoroethyl methanesulfonate?

Synthesis typically involves the reaction of trifluoroethanol with methanesulfonyl chloride in the presence of a base. Key parameters include:

- Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize hydrolysis .

- Base choice : Triethylamine (EtN) or sodium hydride (NaH) effectively neutralizes HCl byproducts, with NaH providing faster reaction kinetics in polar aprotic solvents like DMF .

- Temperature : Reactions are often conducted at 0–25°C to control exothermicity .

Methodological tip : Monitor reaction progress via thin-layer chromatography (TLC) or NMR to track trifluoroethanol consumption .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm esterification (e.g., ~3.5 ppm for CHSO group in NMR; ~-70 ppm for CF in NMR) .

- Infrared Spectroscopy (IR) : Look for S=O stretching vibrations at 1350–1200 cm and C-F stretches at 1150–1250 cm .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) ensures >98% purity, as commercial grades often report this threshold .

Q. How should this compound be stored to maintain stability?

- Moisture control : Store under inert gas (Ar/N) in sealed containers with desiccants (e.g., molecular sieves), as hydrolysis generates methanesulfonic acid and trifluoroethanol .

- Temperature : Long-term storage at –20°C minimizes thermal degradation. Avoid repeated freeze-thaw cycles .

Validation : Periodically test purity via NMR to detect decomposition products .

Advanced Research Questions

Q. What is the mechanistic role of this compound in nucleophilic substitution reactions?

This compound acts as an alkylating agent, transferring the 2,2,2-trifluoroethyl group to nucleophiles (e.g., alcohols, amines). The mesylate (CHSO) is a moderate leaving group, with reactivity influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating substitution .

- Steric effects : Bulkier nucleophiles may require elevated temperatures (60–80°C) to overcome steric hindrance .

Contradiction note : Unlike triflate (CFSO), mesylate is less prone to hydrolysis but requires stronger nucleophiles .

Q. How can researchers resolve contradictory reactivity data in alkylation studies?

Discrepancies in reaction yields or rates often arise from:

- Trace moisture : Even ppm-level HO hydrolyzes the reagent; use rigorously dried solvents and Schlenk techniques .

- Nucleophile strength : Compare results using standardized nucleophiles (e.g., KCO vs. CsCO) to isolate base effects .

Experimental design : Replicate reactions under controlled humidity (<1% RH) and track kinetics via in-situ IR .

Q. How does the trifluoroethyl group influence drug design compared to other fluorinated substituents?

The CFCH- group enhances metabolic stability and lipophilicity, making it valuable in:

- Prodrug synthesis : Esterases cleave the methanesulfonate group, releasing bioactive trifluoroethanol derivatives .

- Enzyme inhibition : The electron-withdrawing CF group modulates pKa of adjacent functional groups, improving target binding (e.g., in kinase inhibitors) .

Case study : Lomitapide mesylate uses a trifluoroethoxy group for improved pharmacokinetics .

Q. What strategies mitigate challenges in handling this compound’s hygroscopicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。